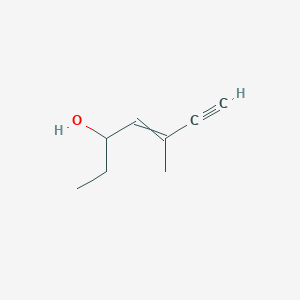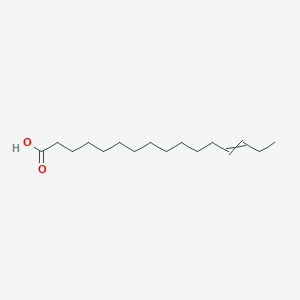![molecular formula C9H13NO2S B12563307 Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate CAS No. 153071-59-1](/img/structure/B12563307.png)
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize impurities. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Methyl 3-hydroxy-2-thiophenecarboxylate
Comparison: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .
Propriétés
Numéro CAS |
153071-59-1 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
methyl 3-(propan-2-ylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)10-7-4-5-13-8(7)9(11)12-3/h4-6,10H,1-3H3 |
Clé InChI |
RQYMVLNWEZFGTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(SC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)




![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)

![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
